

# "3-Nitro-N-phenylthiophen-2-amine" basic properties

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## Compound of Interest

Compound Name: 3-Nitro-N-phenylthiophen-2-amine

Cat. No.: B1318104

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## Technical Guide: 3-Nitro-N-phenylthiophen-2-amine

For Researchers, Scientists, and Drug Development Professionals

### Introduction

This technical guide provides a comprehensive overview of the basic properties of **3-Nitro-N-phenylthiophen-2-amine**, a heterocyclic compound of interest in medicinal chemistry and materials science. Thiophene derivatives are known to exhibit a wide range of biological activities, and the introduction of a nitro group, a potent electron-withdrawing moiety, can significantly influence the molecule's physicochemical properties and biological interactions. This document summarizes the available quantitative data, details experimental protocols for its synthesis and characterization, and provides a visual representation of the synthetic workflow.

### Core Properties of 3-Nitro-N-phenylthiophen-2-amine

The fundamental physicochemical properties of **3-Nitro-N-phenylthiophen-2-amine** (CAS No. 78399-02-7) are summarized below. The data is primarily derived from the work of Kumar et al. (2015).<sup>[1]</sup>

**Table 1: General and Physicochemical Properties**

Property	Value	Reference
CAS Number	78399-02-7	[2]
Molecular Formula	C <sub>10</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub> S	[1]
Molecular Weight	220.25 g/mol	[1]
Appearance	Yellow solid	[1]
Melting Point	67–68 °C	[1]
Synthesis Yield	94%	[1]

**Table 2: Spectroscopic Data**

Spectroscopy	Wavenumber/Chemical Shift	Reference
Infrared (IR) $\nu_{\text{max}}$ (KBr)	3190, 3118, 3099, 1571, 1483, 1348, 1230, 1184 cm <sup>-1</sup>	[1]
<sup>1</sup> H NMR (300 MHz, CDCl <sub>3</sub> ) $\delta$	10.54 (s, 1H, NH), 7.57 (d, J = 5.7 Hz, 1H, H-5), 7.46 (t, J = 7.8 Hz, 2H, H-3',5'), 7.31–7.24 (m, 3H, H-2',4',6'), 6.42 (d, J = 5.7 Hz, 1H, H-4)	[1]
<sup>13</sup> C NMR (75 MHz, CDCl <sub>3</sub> ) $\delta$	155.8 (C-2), 146.4 (C-3), 138.8 (C-1'), 129.6 (C-3',5'), 125.8 (C-4'), 122.2 (C-2',6'), 121.7 (C-5), 107.0 (C-4)	[1]
Mass Spectrometry (ESI-MS) m/z	Calculated for C <sub>10</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub> S: 220.03. Found: 221.05 [M+H] <sup>+</sup>	[1]

## Experimental Protocols

The following protocols are based on the efficient synthesis method described by Kumar et al. (2015).[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Synthesis of 3-Nitro-N-phenylthiophen-2-amine

Materials:

- $\alpha$ -nitroketene N,S-phenylaminoacetal
- 1,4-dithiane-2,5-diol
- Potassium carbonate ( $K_2CO_3$ )
- Ethanol

Procedure:

- A mixture of  $\alpha$ -nitroketene N,S-phenylaminoacetal (1 mmol), 1,4-dithiane-2,5-diol (1 mmol), and  $K_2CO_3$  (2 mmol) in ethanol (10 mL) is prepared.
- The reaction mixture is heated under reflux for the time specified by reaction monitoring (e.g., thin-layer chromatography).
- Upon completion of the reaction, the mixture is cooled to room temperature.
- The cooled mixture is then poured into water.
- The resulting precipitated solid is collected by filtration.
- The collected solid is washed with ethanol to afford the pure **3-Nitro-N-phenylthiophen-2-amine**.

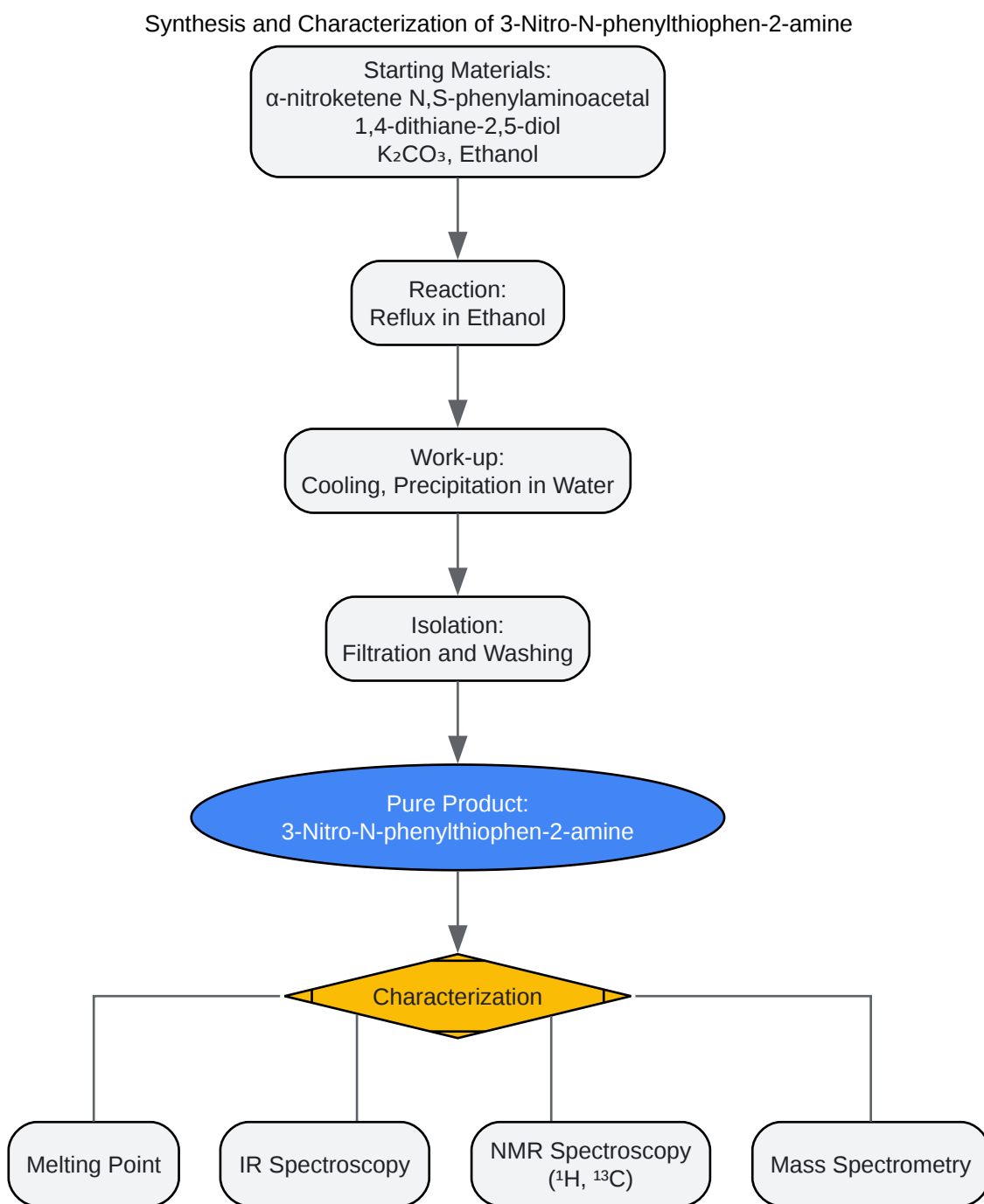
## Characterization Methods

- Melting Point: Determined in open capillary tubes.
- Infrared (IR) Spectroscopy: Recorded on a FT-IR Spectrophotometer using KBr pellets.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1H$  and  $^{13}C$  NMR spectra are recorded on a 300 MHz NMR instrument using  $CDCl_3$  as the solvent and TMS as the internal standard.

- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is performed in the positive/negative ion mode.

## Synthetic Workflow

The following diagram illustrates the key steps in the synthesis and characterization of **3-Nitro-N-phenylthiophen-2-amine**.



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Caption: Synthetic and characterization workflow for **3-Nitro-N-phenylthiophen-2-amine**.

## Biological Activity Context

While specific biological studies on **3-Nitro-N-phenylthiophen-2-amine** are limited, the broader class of nitrothiophene compounds has been investigated for various biological activities. Nitro-containing heterocyclic compounds are known to possess antimicrobial properties.[6][7] Studies on substituted nitrothiophenes have shown activity against bacteria such as *E. coli* and fungi like *A. niger*. [6] The proposed mechanism of action for some nitrothiophenes involves nucleophilic attack by intracellular thiols.[6][8] The nitro group is a key pharmacophore, and its reduction within cells can lead to the formation of toxic intermediates that can damage cellular macromolecules.[7] Further research is required to elucidate the specific biological profile and potential signaling pathway interactions of **3-Nitro-N-phenylthiophen-2-amine**.

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